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These application notes provide detailed protocols and data for the in vivo use of FB23 and its
potent derivative, FB23-2, selective inhibitors of the FTO (fat mass and obesity-associated)
protein, an N6-methyladenosine (m6A) RNA demethylase. The information is intended to guide
researchers in designing and executing in vivo studies to evaluate the therapeutic potential of
these compounds.

Mechanism of Action

FB23 and FB23-2 are small molecule inhibitors that directly bind to the FTO protein, inhibiting
its M6A demethylase activity.[1] This leads to an increase in global m6A methylation of RNA,
which in turn affects the stability and translation of various target mMRNASs. In the context of
cancer, particularly Acute Myeloid Leukemia (AML), inhibition of FTO has been shown to
suppress the expression of oncogenes such as MYC and CEBPA, while upregulating the
expression of tumor suppressor genes like ASB2 and RARA.[1] This modulation of gene
expression leads to the induction of apoptosis, cell cycle arrest, and myeloid differentiation in
cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by FB23/FB23-2
treatment.
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Caption: FTO Signaling Pathway Inhibition by FB23/FB23-2.

In Vitro and In Vivo Data

The following tables summarize the key quantitative data for FB23 and FB23-2.
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Table 1: In Vitro Activity
Compound Target Assay IC50 Cell Line Reference
Demethylatio
FB23 FTO 60 nM - [1]
n
Cell o
] ) Viability 44.8 pM NB4 (AML) [1]
Proliferation
Cell o MONOMACS6
) ) Viability 23.6 uM [1]
Proliferation (AML)
Demethylatio
FB23-2 FTO 2.6 UM - [1]
n
Cell o
] ) Viability 0.8 uM NB4 (AML) [1]
Proliferation
Cell o MONOMACS6
) ) Viability 1.5uM [1]
Proliferation (AML)
Cell o Primary AML
] ) Viability 1.6-16 pM [1]
Proliferation Cells

Table 2: In Vivo Pl Kineti { ER23

Parameter Value Species Dose Route Reference
Cmax 142.5 ng/mL Rat 3 mg/kg i.p. [1]
Tmax 0.4 hr Rat 3 mg/kg i.p. [1]

Table 3: In Vivo Efficacy and Toxicity of FB23-2
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Study Type Animal Model Treatment Key Findings Reference
Significantly
prolonged
survival, reduced
splenomegaly
MONOMACS6 ) and
] 2 mg/kg/day, i.p.
Efficacy AML Xenograft hepatomegaly, [1]
. for 10 days
(NSGS mice) suppressed
human AML cells
in bone marrow,
peripheral blood,
and spleen.
] ) Suppressed
Patient-Derived ) )
] B proliferation of
Efficacy Xenograft (PDX) Not specified ) [1]
primary AML
AML Model
cells.
Clear Cell Renal Inhibited tumor
] Cell Carcinoma N growth and
Efficacy Not specified [2]
(ccRCC) PDX prolonged
Model survival.
Intracranial
] IDH1wt 20 mg/kg/day, Reduced tumor
Efficacy . . (3]
Gliomasphere i.p. growth rates.
Xenografts
No evidence of
10, 20, 40, 80 _
o ) ) body weight loss
Toxicity BALB/c mice mg/kg/day, i.p. [1]

for 14 days

or organ damage

at 20 mg/kg/day.

Experimental Protocols
Formulation of FB23-2 for In Vivo Administration

This protocol is based on the methods described for in vivo studies with FB23-2.[1]
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Materials:

FB23-2 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Corn oil, sterile

Sterile, pyrogen-free microcentrifuge tubes

Sterile, pyrogen-free syringes and needles

Procedure:

» Prepare a stock solution of FB23-2 in DMSO.

o Aseptically weigh the desired amount of FB23-2 powder in a sterile microcentrifuge tube.

o Add the appropriate volume of sterile DMSO to achieve a high-concentration stock
solution (e.g., 50 mg/mL).

o Vortex or sonicate briefly until the powder is completely dissolved.
» Prepare the final dosing solution.
o On the day of injection, dilute the FB23-2 stock solution in sterile corn oil.

o For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume to deliver 20 mg/kg),
you would mix the appropriate volume of the DMSO stock with corn oil. For example, to
prepare 1 mL of a 2 mg/mL solution from a 50 mg/mL stock, you would mix 40 uL of the
FB23-2 stock with 960 pL of sterile corn oil.

o Vortex thoroughly to ensure a uniform suspension. The final solution should be used
immediately.

Note: The final concentration of DMSO in the injected solution should be kept to a minimum
(ideally less than 5%) to avoid toxicity. The vehicle control for these studies should be a
corresponding mixture of DMSO and corn oil.
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In Vivo Efficacy Study in an AML Xenograft Model

This protocol is a generalized procedure based on the study by Huang et al., 2019.[1]

Animal Model:

e Immunocompromised mice (e.g., NOD/SCID gamma (NSG) or similar strains) are suitable

for xenograft studies.

Experimental Workflow:
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Caption: Experimental Workflow for an In Vivo Efficacy Study.
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Procedure:
e Cell Culture: Culture human AML cells (e.g., MONOMACSG6) under standard conditions.

o Cell Inoculation: Inoculate immunodeficient mice (e.g., NSGS mice) with AML cells, typically
via intravenous (tail vein) injection.

o Tumor Establishment: Allow a period for the leukemia to establish (e.g., 10 days).
e Randomization: Randomize the mice into treatment and vehicle control groups.

o Treatment Administration: Administer FB23-2 (e.g., 2 mg/kg) or vehicle control via
intraperitoneal (i.p.) injection daily for the duration of the treatment period (e.g., 10 days).

e Monitoring: Monitor the mice regularly for body weight, signs of toxicity, and tumor burden
(which can be assessed by methods such as bioluminescent imaging if using luciferase-
expressing cells, or by monitoring peripheral blood for human CD45+ cells).

o Endpoint Analysis:
o Survival: Monitor a cohort of mice for survival analysis.

o Tissue Analysis: At the study endpoint, euthanize the mice and harvest tissues (spleen,
liver, bone marrow, peripheral blood) for analysis.

» Organ Weight: Weigh the spleen and liver to assess for splenomegaly and
hepatomegaly.

» Flow Cytometry: Analyze the percentage of human AML cells (e.g., human CD45+) in
various tissues.

» Histology: Perform histological analysis (e.g., H&E staining) of organs to assess
leukemic infiltration.

Safety and Toxicity

A 14-day toxicity study in BALB/c mice with daily i.p. injections of FB23-2 at doses up to 80
mg/kg was conducted. No significant changes in body weight or evidence of organ damage
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were observed at a dose of 20 mg/kg/day.[1] It is recommended that researchers conduct their
own dose-finding and toxicity studies for their specific animal model and experimental
conditions.

Conclusion

FB23 and its derivative FB23-2 are potent and selective inhibitors of FTO with demonstrated in
Vivo anti-tumor activity in various cancer models, particularly AML. These application notes
provide a starting point for researchers to design and conduct their own in vivo studies to
further explore the therapeutic potential of these compounds. Careful consideration of the
experimental design, including the choice of animal model, dosing regimen, and endpoints, is
crucial for obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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